molecular formula C11H15N3 B2509052 N-cyclobutyl-6-cyclopropylpyrimidin-4-amine CAS No. 2097857-71-9

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine

Cat. No.: B2509052
CAS No.: 2097857-71-9
M. Wt: 189.262
InChI Key: BVQJIAABULRFBN-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of cyclobutyl and cyclopropyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-cyclopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 6-cyclopropylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of N-cyclobutyl-6-cyclopropylpyrimidin-4-oxide.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropylpyrimidin-4-amine: Lacks the cyclobutyl group, resulting in different chemical and biological properties.

    N-cyclobutylpyrimidin-4-amine: Lacks the cyclopropyl group, leading to variations in reactivity and applications.

    6-cyclobutylpyrimidin-4-amine: Similar structure but without the N-cyclopropyl substitution.

Uniqueness

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine is unique due to the presence of both cyclobutyl and cyclopropyl groups, which impart distinct steric and electronic effects

Properties

IUPAC Name

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQJIAABULRFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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